

Application Notes and Protocols for Polysaccharide-K (PSK) in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Polysaccharide-K (PSK), a protein-bound polysaccharide extracted from the mycelium of the Trametes versicolor mushroom, is a well-documented biological response modifier with significant antitumor and immunomodulatory properties.[1][2] Extensively used in Asia as an adjuvant in cancer therapy, PSK has demonstrated efficacy in preclinical studies across a range of cancer types, including gastric, colorectal, lung, and pancreatic cancers.[1][3][4] Its mechanism of action is multifaceted, involving both direct effects on cancer cells, such as cell cycle arrest and induction of apoptosis, and indirect effects through the stimulation of the host's immune system.[1][5]

These application notes provide a comprehensive overview of the use of PSK in in-vitro cell culture experiments, with a focus on appropriate dosage, experimental protocols for assessing its efficacy, and an elucidation of its key signaling pathways.

Data Presentation: Efficacy of PSK on Various Cancer Cell Lines

The following tables summarize the quantitative effects of Polysaccharide-K (PSK) on different cancer cell lines as reported in various studies. These data can serve as a starting point for



designing new experiments.

Table 1: Effect of PSK on Cell Proliferation and Viability



| Cell Line | Cancer Type | PSK Concentrati on (µg/mL) | Treatment Duration | Effect on Proliferatio n/Viability | Reference |
|-----------|----------------------------|----------------------------------|-----------------------|---|-----------|
| AGS | Gastric Cancer | 50 | 4-6 days | Significant decrease in BrdU incorporation | [1] |
| AGS | Gastric Cancer | 100 | 4-6 days | Stronger decrease in BrdU incorporation | [1] |
| A549 | Lung Cancer | 50 | 4-6 days | Significant decrease in BrdU incorporation | [1] |
| A549 | Lung Cancer | 100 | 4-6 days | Stronger decrease in BrdU incorporation | [1] |
| HL-60 | Promyelocyti c Leukemia | 30 | Not specified | Profound inhibition of proliferation | [6] |
| SW620 | Colon Cancer | 500 | Not specified | No significant effect on viability | [7] |
| HCT116 | Colon Cancer | 500 | Not specified | No significant effect on viability | [7] |
| HT29 | Colon Cancer | 500 | Not specified | No significant effect on viability | [7] |



| Pancreatic | Pancreatic | Not specified | Not specified | Growth | [0] | [0] |
|--------------|------------|---------------|---------------|------------|-----|-----|
| Cancer Cells | Cancer | Not specified | | inhibition | [O] | |

Table 2: Induction of Apoptosis by PSK

| Cell Line | Cancer Type | PSK Concentrati on (µg/mL) | Treatment Duration | Apoptosis Induction | Reference |
|----------------------------|----------------------|----------------------------------|-----------------------|---|-----------|
| AGS | Gastric Cancer | 100 | 4 days | Increased from 4.32% to 37.52% | [1] |
| A549 | Lung Cancer | 100 | 4 days | Apoptosis induced | [1] |
| B16 | Melanoma | 100 | 4 days | Apoptosis induced | [1] |
| Ando-2 | Melanoma | 100 | 4 days | Apoptosis induced | [1] |
| Colon Cancer Cells | Colon Cancer | 100 | Not specified | No significant increase in apoptosis | [7] |
| Colon Cancer Cells | Colon Cancer | 300 | Not specified | No significant increase in apoptosis | [7] |
| Colon Cancer Cells | Colon Cancer | 500 | Not specified | Increased apoptosis (10.0%) | [7] |
| Pancreatic Cancer Cells | Pancreatic Cancer | Not specified | Not specified | Upregulation of Bax, leading to apoptosis | [8] |



Experimental Protocols Cell Viability Assay (MTT Assay)

This protocol is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

- Cancer cell lines of interest
- · Complete cell culture medium
- Polysaccharide-K (PSK)
- 96-well plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO (Dimethyl sulfoxide)
- Microplate reader

Procedure:

- Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 μL of complete culture medium.
- Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
- Prepare serial dilutions of PSK in complete culture medium at desired concentrations (e.g., 10, 50, 100, 200, 500 μ g/mL).
- Remove the medium from the wells and add 100 μ L of the PSK dilutions to the respective wells. Include a vehicle control (medium without PSK).
- Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).



- After incubation, add 10 μL of MTT solution to each well and incubate for 4 hours at 37°C.
- Carefully remove the medium and add 100 μL of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate cell viability as a percentage of the vehicle control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

- Cancer cell lines
- · Complete cell culture medium
- Polysaccharide-K (PSK)
- · 6-well plates
- · Annexin V-FITC Apoptosis Detection Kit
- · Binding Buffer
- Flow cytometer

Procedure:

- Seed cells in 6-well plates at an appropriate density and allow them to attach overnight.
- Treat the cells with various concentrations of PSK for the desired time period.

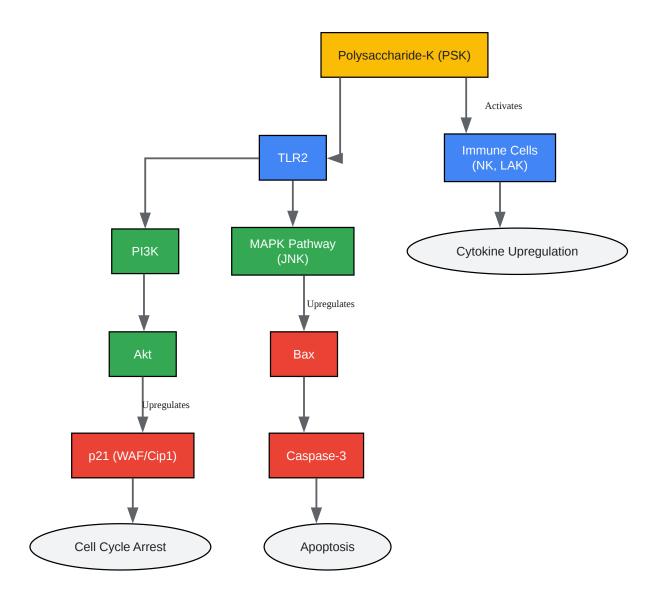


- Harvest the cells, including both adherent and floating cells, by trypsinization and centrifugation.
- Wash the cells twice with cold PBS.
- Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
- Transfer 100 μ L of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
- Add 5 μL of Annexin V-FITC and 5 μL of Propidium Iodide (PI) to the cell suspension.
- Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- Add 400 μL of 1X Binding Buffer to each tube.
- Analyze the cells by flow cytometry within one hour.

Signaling Pathways and Experimental Workflows Polysaccharide-K (PSK) Signaling Pathway

PSK has been shown to exert its anticancer effects through various signaling pathways. A key mechanism involves the activation of Toll-like Receptor 2 (TLR2).[8][9] This activation can trigger downstream signaling cascades, including the PI3K/Akt and MAPK pathways, ultimately leading to cell cycle arrest and apoptosis.[10]





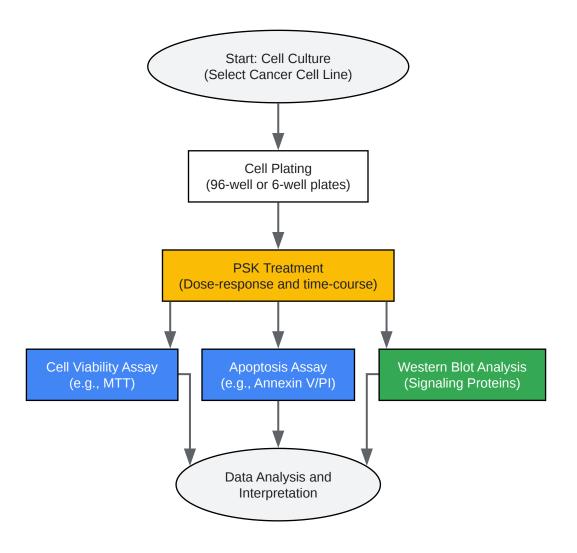
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Caption: PSK signaling cascade in cancer cells.

General Experimental Workflow for Assessing PSK Efficacy

The following diagram outlines a typical workflow for evaluating the in-vitro anticancer effects of PSK.





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Caption: Experimental workflow for PSK evaluation.

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- To cite this document: BenchChem. [Application Notes and Protocols for Polysaccharide-K (PSK) in Cell Culture Experiments]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3427315#poskine-dosage-for-cell-culture-experiments]

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